trans 2-Isopropyl-[1,3]dioxan-5-ylamine
Description
trans 2-Isopropyl-[1,3]dioxan-5-ylamine is a six-membered 1,3-dioxane ring derivative with an isopropyl substituent at the 2-position and an amine group at the 5-position. The trans configuration of the substituents imparts distinct stereochemical properties, influencing its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-propan-2-yl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C7H15NO2/c1-5(2)7-9-3-6(8)4-10-7/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
CHTCYGDJJDDMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OCC(CO1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrazine Derivatives
- 2-Isopropyl-(3,5 or 6)-methoxypyrazine (): Structure: Pyrazine ring with isopropyl and methoxy substituents. Key Differences: The pyrazine ring (aromatic, π-electron-deficient) contrasts with the non-aromatic dioxane ring in the target compound. Methoxy groups enhance electron density but reduce basicity compared to the primary amine in trans 2-Isopropyl-[1,3]dioxan-5-ylamine. Applications: Pyrazines are common in flavor and fragrance industries due to their volatility .
-
- Structure : Pyrroline ring with acetyl substituent.
- Key Differences : The pyrroline scaffold (five-membered, partially unsaturated) differs in ring size and electronic properties. The acetyl group introduces electrophilic reactivity, unlike the nucleophilic amine in the target compound.
Benzimidazole Derivatives
- 2-Isopropylbenzimidazole (): Structure: Benzimidazole ring with isopropyl substituent. Key Differences: The aromatic benzimidazole system (planar, rigid) contrasts with the flexible dioxane ring. Melting points for 2-isopropylbenzimidazole derivatives are notably high (e.g., 228°C) due to strong intermolecular hydrogen bonding and π-stacking . Applications: Benzimidazoles are widely used in medicinal chemistry (e.g., antiparasitic agents).
Dioxolane and Bicyclic Derivatives
- 2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane (): Structure: Dioxolane ring fused to a bicyclic system. Key Differences: The five-membered dioxolane ring introduces greater ring strain compared to the six-membered dioxane in the target compound.
Naphthofuran Derivatives
- 2-Isopropyl-naphtho[2,3-b]furan-4,9-dione (): Structure: Naphthoquinone fused with a furan ring and isopropyl substituent. Key Differences: The conjugated quinone system confers redox activity, unlike the electronically neutral dioxane-amine structure.
Comparative Analysis of Physical and Chemical Properties
| Compound | Molecular Weight | Ring Type | Functional Groups | Melting Point (°C) | Key Reactivity |
|---|---|---|---|---|---|
| This compound | ~175 g/mol (est.) | 1,3-Dioxane | Amine, Isopropyl | Not reported | Nucleophilic substitution, H-bonding |
| 2-Isopropylbenzimidazole | ~160 g/mol | Benzimidazole | Isopropyl | 228 | Aromatic electrophilic substitution |
| 2-Isopropyl-(3,5 or 6)-methoxypyrazine | ~166 g/mol | Pyrazine | Methoxy, Isopropyl | Not reported | Electrophilic aromatic substitution |
| 2-[7-Isopropyl-5-methylbicyclo[...] | ~250 g/mol (est.) | Dioxolane + Bicyclic | Isopropyl, Bicyclic framework | Not reported | Strain-driven ring-opening reactions |
Potential Pharmacological Relevance
While direct evidence for the target compound’s bioactivity is lacking, structurally related compounds exhibit diverse applications:
- Antibacterial Activity : Naphthofuran derivatives (e.g., 2-isopropyl-naphtho[2,3-b]furan-4,9-dione) show antibacterial properties, suggesting that modifying the dioxane-amine scaffold could yield bioactive analogs .
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